molecular formula C22H19N3O B244763 N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide

Número de catálogo B244763
Peso molecular: 341.4 g/mol
Clave InChI: OQOSZPCXMBOSNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide, commonly known as BIX-01294, is a small molecule inhibitor that has been widely used in scientific research. BIX-01294 has been shown to be a potent and selective inhibitor of G9a, a histone methyltransferase that plays a crucial role in epigenetic regulation.

Mecanismo De Acción

BIX-01294 specifically binds to the SET domain of G9a and inhibits its methyltransferase activity. The SET domain of G9a is responsible for the catalytic activity of the enzyme, and BIX-01294 binds to a pocket within the SET domain, preventing the binding of the cofactor S-adenosylmethionine (SAM) and inhibiting the methyltransferase activity of G9a.
Biochemical and Physiological Effects:
Inhibition of G9a by BIX-01294 has been shown to induce global changes in histone methylation patterns, leading to the reactivation of silenced genes and the promotion of cell differentiation. BIX-01294 has been shown to induce differentiation of embryonic stem cells into neural progenitor cells and promote the differentiation of cancer cells into a less aggressive phenotype. However, BIX-01294 has also been shown to have off-target effects and can inhibit other methyltransferases, such as GLP, which may limit its specificity in some applications.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

BIX-01294 is a potent and selective inhibitor of G9a and has been widely used in scientific research to investigate the role of G9a in epigenetic regulation. BIX-01294 has been shown to be effective in inducing reactivation of silenced genes and promoting cell differentiation in various cell lines. However, BIX-01294 has also been shown to have off-target effects and can inhibit other methyltransferases, which may limit its specificity in some applications. In addition, BIX-01294 has poor solubility in aqueous solutions, which may require the use of organic solvents in some experiments.

Direcciones Futuras

For the use of BIX-01294 in scientific research include investigating its potential therapeutic applications in the treatment of cancer and other diseases. BIX-01294 has been shown to induce differentiation of cancer cells into a less aggressive phenotype, and further studies are needed to investigate its potential as a cancer therapy. In addition, the development of more potent and selective inhibitors of G9a may improve the specificity and effectiveness of epigenetic therapy. Finally, the use of BIX-01294 in combination with other epigenetic modifiers may provide a more comprehensive approach to the regulation of gene expression and cell differentiation.

Métodos De Síntesis

BIX-01294 can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-nitrophenylboronic acid with 2-aminobenzimidazole to form the intermediate compound, which is then converted to BIX-01294 using a series of reactions including reduction, acylation, and deprotection.

Aplicaciones Científicas De Investigación

BIX-01294 has been widely used in scientific research to investigate the role of G9a in epigenetic regulation. Epigenetic modifications, such as DNA methylation and histone methylation, play a crucial role in gene expression and cell differentiation. G9a is a histone methyltransferase that specifically methylates histone H3 at lysine 9 (H3K9), leading to the formation of repressive chromatin structures. Inhibition of G9a by BIX-01294 has been shown to induce reactivation of silenced genes and promote cell differentiation in various cell lines, including embryonic stem cells and cancer cells.

Propiedades

Fórmula molecular

C22H19N3O

Peso molecular

341.4 g/mol

Nombre IUPAC

N-[3-(1H-benzimidazol-2-yl)phenyl]-3,5-dimethylbenzamide

InChI

InChI=1S/C22H19N3O/c1-14-10-15(2)12-17(11-14)22(26)23-18-7-5-6-16(13-18)21-24-19-8-3-4-9-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)

Clave InChI

OQOSZPCXMBOSNQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

SMILES canónico

CC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.